(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
Description
(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid (CAS: 1932555-95-7) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid moiety. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol. This compound is primarily utilized in pharmaceutical research, particularly as a building block for drug candidates requiring stereochemical precision and functional group compatibility . The Boc group protects the amine during synthetic processes, enabling selective reactions at the carboxylic acid or other reactive sites .
Properties
IUPAC Name |
(2R,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250959-07-9 | |
| Record name | rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid typically involves the protection of the amine group in the piperidine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of the piperidine derivative with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Deprotection: The major product is the free amine derivative of the piperidine ring.
Substitution: The major products depend on the nucleophile used, resulting in various substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid functionality. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. The compound's stereochemistry is crucial for its reactivity and interaction with biological systems, particularly in the context of drug design.
Organic Synthesis
One of the primary applications of (2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid is in organic synthesis. It serves as an intermediate in the synthesis of various bioactive compounds. The Boc protecting group allows for selective functionalization of the piperidine nitrogen, facilitating subsequent reactions without affecting other functional groups.
Key Reactions:
- Amide Formation: The carboxylic acid can be converted into amides, which are essential in drug development.
- Formation of Heterocycles: The compound can undergo cyclization reactions to form more complex heterocyclic structures that are prevalent in pharmaceuticals.
| Reaction Type | Description | Example Application |
|---|---|---|
| Amide Formation | Converts carboxylic acid to amides | Synthesis of peptide-based drugs |
| Heterocycle Formation | Forms complex structures from piperidine | Development of novel anti-cancer agents |
Pharmaceutical Development
In pharmaceutical research, this compound is explored for its potential therapeutic applications. Its structural analogs have been investigated for their activity against various diseases, including cancer and neurological disorders.
Case Studies:
- Anticancer Agents: Research has shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, making them candidates for further development as anticancer drugs.
- Neurological Applications: Some studies suggest that modifications to the piperidine structure can enhance neuroprotective properties, indicating potential use in treating neurodegenerative diseases.
Chemical Biology
The compound's ability to interact with biological macromolecules makes it a candidate for chemical biology applications. It can be used as a probe to study protein interactions or as a tool in the development of targeted therapies.
Applications:
- Bioconjugation: The carboxylic acid group can be utilized for bioconjugation techniques, linking the compound to biomolecules for targeted delivery systems.
- Mechanistic Studies: Its derivatives can serve as substrates to investigate enzyme mechanisms or receptor interactions.
Material Science
In addition to its applications in chemistry and biology, this compound may find utility in material science. Its derivatives could be incorporated into polymeric materials or coatings due to their unique chemical properties.
| Application Area | Potential Uses |
|---|---|
| Chemical Biology | Probes for studying protein interactions |
| Material Science | Components for polymer synthesis |
Mechanism of Action
The mechanism of action of (2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine group for further functionalization .
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Backbones
The target compound’s six-membered piperidine ring contrasts with five-membered pyrrolidine analogs (e.g., (2R,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid , CAS: 681128-51-8). Piperidine derivatives generally exhibit reduced ring strain and enhanced conformational flexibility , which can influence binding affinity in drug-receptor interactions .
Substituent Effects
- Fluorine Substitution : The fluorinated pyrrolidine analog (CAS: 681128-51-8) demonstrates increased electronegativity and metabolic stability compared to the methyl-substituted piperidine target compound .
- Hydroxyl and Methoxy Groups : Compounds like (2R,4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 147266-92-0) and (2R-4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid (CAS: 147266-70-4) show improved solubility due to polar substituents but require additional protection steps during synthesis .
Stereochemical Considerations
The (2R,4R) configuration of the target compound distinguishes it from stereoisomers like (2S,4R)- or (2R,4S)- analogs. For example, (2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid (CAS: 83624-01-5) highlights how stereochemistry impacts molecular recognition in chiral environments .
Physicochemical Properties
Key Research Findings
Stereochemical Purity : The (2R,4R) configuration is critical for activity in opioid receptor ligands, as shown in piperidine-based drug candidates .
Boc Deprotection : Mild acidic conditions (e.g., HCl/dioxane) efficiently remove the Boc group without racemization, a feature shared across these compounds .
Metabolic Stability : Fluorinated analogs exhibit longer half-lives in vitro compared to hydroxylated derivatives .
Biological Activity
(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid, commonly referred to as Boc-2-methylpiperidine-4-carboxylic acid, is a compound of interest in medicinal chemistry and pharmaceutical development. Its structure includes a piperidine ring, which is a common motif in many bioactive molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- IUPAC Name : (2R,4R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid
- CAS Number : 1932555-95-7
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.31 g/mol
- Purity : Typically ≥ 97% .
Pharmacological Profile
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Glutamate Receptors : Research indicates that compounds structurally similar to this piperidine derivative may interact with glutamate receptors, which play crucial roles in synaptic transmission and plasticity in the central nervous system. These receptors are implicated in numerous neurological conditions .
- Antimicrobial Activity : Some studies have suggested that derivatives of piperidine exhibit antimicrobial properties. The potential for Boc-2-methylpiperidine derivatives to act against bacterial strains has been a topic of investigation .
- Potential as a Drug Scaffold : The piperidine moiety is known for its versatility in drug design. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it a suitable candidate for further modifications aimed at increasing biological activity .
Case Studies and Research Findings
- Inhibition Studies : A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives as inhibitors of specific enzymes related to disease pathways. The study found that modifications to the piperidine structure significantly affected inhibitory potency .
- Neuroprotective Effects : Another research effort examined the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. Results indicated that certain piperidine derivatives could reduce cell death and promote survival through anti-apoptotic mechanisms .
- Synthetic Pathways : Recent advances in synthetic methodologies have facilitated the preparation of Boc-protected piperidines, allowing for easier incorporation into complex organic frameworks used in drug discovery .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) group into the piperidine scaffold of this compound?
Methodological Answer: The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP. For stereochemical control, start from enantiomerically pure precursors like (2R,4R)-2-methylpiperidine-4-carboxylic acid. Evidence from analogous compounds suggests using dichloromethane or THF as solvents at 0–25°C, with reaction times of 4–12 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted reagents.
Q. How can the compound’s purity and stereochemical integrity be validated post-synthesis?
Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess (>98%). Structural validation requires H/C NMR, with key diagnostic signals: the Boc tert-butyl group at δ ~1.4 ppm (9H, singlet) and the piperidine ring protons showing distinct coupling patterns due to stereochemistry . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] calc. for CHNO: 264.1605).
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer: Avoid dust formation and use local exhaust ventilation to minimize inhalation risks (H335). Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319). Store at 2–8°C in a dry environment, away from oxidizers. In case of spills, collect material using a sealed container and neutralize with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How does the 2-methyl substituent influence the compound’s conformational stability and reactivity?
Methodological Answer: The 2-methyl group induces steric hindrance, locking the piperidine ring into a chair conformation with axial Boc group orientation, as confirmed by X-ray crystallography in analogous compounds . This rigidity enhances stereochemical stability during downstream reactions (e.g., peptide coupling). Computational studies (DFT or MD simulations) can model substituent effects on transition states, predicting regioselectivity in nucleophilic reactions .
Q. What strategies resolve enantiomeric impurities during large-scale synthesis?
Methodological Answer: Enantiomeric impurities arise from racemization during Boc deprotection (e.g., using TFA). Mitigate this by:
- Using low-temperature (0°C) deprotection conditions.
- Employing chiral auxiliaries (e.g., Evans oxazolidinones) during intermediate steps .
- Crystallization-induced dynamic resolution (CIDR) with diastereomeric salt formation (e.g., using L-tartaric acid) .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be analyzed?
Methodological Answer: Unexpected splitting in NMR may arise from rotameric equilibria of the Boc group. Variable-temperature NMR (VT-NMR) at −40°C to 60°C can slow rotation, resolving hidden signals. Compare with DFT-predicted H chemical shifts (using software like Gaussian or ORCA) to identify conformational contributors . For mass spectrometry anomalies, check for in-source fragmentation or adduct formation using MS/MS.
Q. What functionalization strategies enable diversification of the carboxylic acid moiety?
Methodological Answer: Activate the carboxylic acid as a mixed anhydride (using ClCOEt) or via HATU/DIPEA coupling to synthesize amides or esters. For sterically hindered reactions, microwave-assisted synthesis (50–100°C, 20–60 min) improves yields. Monitor by TLC (silica, CHCl/MeOH 9:1) and characterize derivatives via IR (C=O stretch ~1700 cm) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility data?
Methodological Answer: Variations in melting points (e.g., 162–166°C vs. 140–150°C in literature) may stem from polymorphic forms or hydration. Perform DSC/TGA to identify phase transitions. Solubility contradictions (e.g., in DMSO vs. THF) require standardized protocols: use a gravimetric method under controlled humidity/temperature. Cross-validate with Hansen solubility parameters .
Method Optimization
Q. What reaction conditions maximize yield in the removal of the Boc group?
Methodological Answer: Optimize Boc deprotection using TFA:DCM (1:1 v/v) at 0°C for 30 min, achieving >95% yield. For acid-sensitive substrates, use milder conditions (HCl in dioxane). Monitor by F NMR if fluorinated reagents are involved. Post-deprotection, neutralize with aqueous NaHCO and extract with EtOAc .
Advanced Characterization
Q. How to determine the compound’s solid-state structure for formulation studies?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive. Grow crystals via slow evaporation from acetonitrile/water (7:3). Compare unit cell parameters (e.g., space group P222) with Cambridge Structural Database entries. For amorphous forms, use PXRD and pair distribution function (PDF) analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
